3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Description

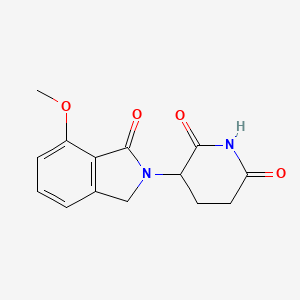

3-(4-Methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a thalidomide-derived immunomodulatory compound characterized by a methoxy group at the 4-position of the isoindolinone ring and a ketone moiety at the 3-position. Its structure shares a piperidine-2,6-dione backbone common to cereblon (CRBN)-binding agents, which mediate targeted protein degradation.

Properties

Molecular Formula |

C14H14N2O4 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

InChI |

InChI=1S/C14H14N2O4/c1-20-10-4-2-3-8-7-16(14(19)12(8)10)9-5-6-11(17)15-13(9)18/h2-4,9H,5-7H2,1H3,(H,15,17,18) |

InChI Key |

WQBYRVHGTFSBTA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)N(C2)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Industrial production methods often involve the use of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .

Chemical Reactions Analysis

3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted isoindoline-1,3-dione derivatives .

Scientific Research Applications

This compound has significant scientific research applications, particularly in the field of medicinal chemistry. It is used as a precursor in the synthesis of lenalidomide, an active pharmaceutical ingredient of the anticancer drug lenalidomide .

Mechanism of Action

The mechanism of action of 3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with molecular targets and pathways within the body. For example, lenalidomide, a derivative of this compound, is an immunomodulatory agent that acts as a ligand of ubiquitin E3 ligase cereblon. This interaction induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Pharmacological Implications

The pharmacological profile of piperidine-2,6-dione derivatives is highly dependent on substituents at the isoindolinone ring. Key analogues and their properties are summarized below:

Table 1: Structural and Functional Comparison of Analogues

Key Differences and Research Findings

Substituent Effects on Bioactivity: Amino vs. Nitro: The amino group in lenalidomide is critical for CRBN binding and proteasome-mediated degradation of target proteins (e.g., IKZF1/3). The nitro analogue (Imp-B) lacks this activity due to reduced electron-donating capacity . Methoxy vs. Hydroxy: Methoxy groups generally enhance lipophilicity and metabolic stability compared to polar hydroxy substituents. This may improve oral bioavailability in the target compound .

Polymorphism and Crystalline Forms: Lenalidomide exhibits multiple polymorphs (e.g., β-modification) with distinct thermal profiles (DSC endothermic peak at 267.7°C) and solubility . No data are available for the target compound’s crystalline forms, suggesting a gap in current research.

Clinical and Preclinical Data: Iberdomide’s morpholine substituent enables prolonged CRBN engagement, reducing inflammatory cytokines (e.g., TNF-α, IL-6) more effectively than lenalidomide in lupus models . The methoxy substituent in the target compound may mitigate oxidative metabolism pathways (e.g., cytochrome P450), a common limitation of amino-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.